molecular formula C18H24ClN3OS B3466586 6-CHLORO-5-[(4-ETHOXYPHENYL)METHYL]-N,N-DIETHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE

6-CHLORO-5-[(4-ETHOXYPHENYL)METHYL]-N,N-DIETHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE

Cat. No.: B3466586
M. Wt: 365.9 g/mol
InChI Key: YZUDQULGMHZSKB-UHFFFAOYSA-N
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Description

6-Chloro-5-[(4-ethoxyphenyl)methyl]-N,N-diethyl-2-(methylsulfanyl)pyrimidin-4-amine is a synthetic organic compound with a complex structure It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities

Properties

IUPAC Name

6-chloro-5-[(4-ethoxyphenyl)methyl]-N,N-diethyl-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3OS/c1-5-22(6-2)17-15(16(19)20-18(21-17)24-4)12-13-8-10-14(11-9-13)23-7-3/h8-11H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUDQULGMHZSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=NC(=N1)SC)Cl)CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-[(4-ethoxyphenyl)methyl]-N,N-diethyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions: The ethoxyphenylmethyl group can be introduced via a nucleophilic substitution reaction, where the ethoxyphenylmethyl halide reacts with the pyrimidine derivative.

    Alkylation: The N,N-diethyl and methylsulfanyl groups can be introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

    Amines and Thiols: From substitution reactions at the chlorine position.

Scientific Research Applications

6-Chloro-5-[(4-ethoxyphenyl)methyl]-N,N-diethyl-2-(methylsulfanyl)pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: Used as a probe to study various biochemical pathways.

    Industrial Chemistry: Employed in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and its substituents can bind to active sites, modulating the activity of the target. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
  • 6-Chloro-N,N-dimethylpyrimidin-4-amine
  • 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine

Uniqueness

6-Chloro-5-[(4-ethoxyphenyl)methyl]-N,N-diethyl-2-(methylsulfanyl)pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethoxyphenylmethyl group and the methylsulfanyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CHLORO-5-[(4-ETHOXYPHENYL)METHYL]-N,N-DIETHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE
Reactant of Route 2
6-CHLORO-5-[(4-ETHOXYPHENYL)METHYL]-N,N-DIETHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE

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